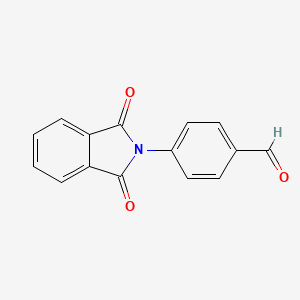

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAROEFOIMSYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506403 | |

| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-58-4 | |

| Record name | 4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Dioxoisoindolin 2 Yl Benzaldehyde

Traditional Synthetic Routes

Traditional methodologies for synthesizing this compound are characterized by their reliability and straightforward execution. They primarily involve the direct condensation of readily available precursors or the modification of a pre-formed phthalimide (B116566) structure.

Phthalic Anhydride (B1165640) and 4-Aminobenzaldehyde (B1209532) Condensation Reactions

The most common and direct method for synthesizing 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde is the condensation reaction between phthalic anhydride and 4-aminobenzaldehyde. researchgate.net This reaction involves the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to form the stable five-membered imide ring. This approach is widely favored due to the commercial availability of the starting materials and the generally high yields obtained. acs.org

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phthalic Anhydride, 4-Aminobenzaldehyde | Glacial Acetic Acid | Reflux, 8 h | 97% | nih.gov |

| Phthalic Anhydride, 4-Aminobenzaldehyde | Dichloromethane | Not specified | Not specified | rsc.org |

Catalytic Approaches in Imide Formation

While the condensation reaction can proceed thermally, particularly in high-boiling acidic solvents, catalysis facilitates the crucial cyclization and dehydration of the phthalamic acid intermediate. In many reported syntheses, the acidic solvent, such as glacial acetic acid, also functions as the catalyst. rsc.orgnih.gov This acid-catalyzed pathway ensures efficient conversion to the final imide product. While various catalysts, including transition metals and organocatalysts, have been developed for general phthalimide synthesis, the direct condensation of phthalic anhydride and 4-aminobenzaldehyde typically relies on the inherent catalytic activity of the acidic reaction medium. nih.govresearchgate.net

Oxidation of Precursor Compounds

An alternative to the direct condensation with 4-aminobenzaldehyde is a two-step approach involving the oxidation of a precursor molecule. This strategy begins with the synthesis of a stable intermediate, 2-(p-tolyl)isoindoline-1,3-dione, which is then oxidized to introduce the aldehyde functionality.

Oxidation Strategies

This synthetic route first involves the condensation of phthalic anhydride with p-toluidine (B81030) to form 2-(p-tolyl)isoindoline-1,3-dione. The methyl group of this intermediate is subsequently oxidized to an aldehyde. One documented method employs hydrogen peroxide (H₂O₂) in ethanol (B145695) to achieve this transformation, yielding the desired this compound. research-advances.org This multi-step process provides a viable alternative for synthesizing the target compound.

| Precursor | Oxidant/Solvent | Product | Reference |

|---|---|---|---|

| 2-(p-tolyl)isoindoline-1,3-dione | H₂O₂ in Ethanol | This compound | research-advances.org |

Emerging Synthetic Approaches

While traditional methods dominate the synthesis of this compound, the broader field of organic chemistry continues to see the development of novel catalytic systems for imide formation. nih.gov These include advanced transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations, and organocatalytic methods that operate under milder conditions. rsc.orgchemrxiv.org Metal-free approaches are also gaining traction, offering more sustainable and environmentally friendly alternatives. acs.orgrsc.org However, the application of these emerging techniques specifically for the synthesis of this compound is not yet widely reported in the literature, making the classic condensation reaction the current method of choice.

Multicomponent Reaction Pathways

One notable multicomponent approach for the synthesis of N-substituted phthalimides involves the reaction of arynes, isocyanides, and carbon dioxide (CO2). organic-chemistry.org In this transition-metal-free process, an aryne, generated in situ, reacts with an isocyanide and CO2 as a one-carbon source to yield the corresponding N-substituted phthalimide. organic-chemistry.org This methodology allows for the formation of two new carbon-carbon bonds and one carbon-nitrogen bond in a single step under mild conditions. organic-chemistry.org While this specific reaction has been demonstrated for a range of N-substituted phthalimides, its application to the synthesis of this compound would involve utilizing a suitably protected 4-isocyanidobenzaldehyde or a related precursor.

Another innovative multicomponent strategy is the palladium-catalyzed [4+1] cycloaddition reaction. This method utilizes 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, where the difluorocarbene serves as a carbonyl source. This reaction efficiently assembles N-substituted phthalimides in high yields. rsc.org The adaptation of this method for this compound would require the synthesis of a 2-iodo-N-(4-formylphenyl)benzamide precursor.

Furthermore, a three-component reaction involving an ortho-dihaloarene, an amine, and carbon monoxide, catalyzed by a palladium complex in an ionic liquid, has been developed for the synthesis of N-substituted phthalimides. nih.gov This approach leverages the green solvent properties of ionic liquids and the efficiency of palladium catalysis. For the synthesis of the target compound, 4-aminobenzaldehyde would serve as the amine component.

The following table summarizes representative multicomponent reaction pathways applicable to the synthesis of N-substituted phthalimides, including the target compound.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Aryne-Isocyanide-CO2 Reaction | Aryne precursor, Isocyanide, CO2 | Transition-metal-free | Mild conditions, high atom economy | organic-chemistry.org |

| Palladium-catalyzed [4+1] Cycloaddition | 2-Iodo-N-arylbenzamide, Difluorocarbene precursor | Palladium catalyst | Forms one C-C and one C-N bond | rsc.org |

| Palladium-catalyzed Carbonylative Cyclization | ortho-Dihaloarene, Amine, Carbon Monoxide | Palladium complex in ionic liquid | Use of a green solvent | nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals, including this compound. These principles focus on minimizing the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. The synthesis of N-aryl phthalimides, including this compound, from phthalic anhydride and the corresponding aromatic amine can be significantly expedited using microwave heating. hakon-art.com Reactions that typically require several hours under conventional heating can often be completed in a matter of minutes, leading to substantial energy savings and often cleaner reactions with higher yields. hakon-art.comnih.gov For instance, the reaction of phthalic anhydride with aromatic amines in dimethylformamide (DMF) under microwave irradiation has been shown to produce N-aryl phthalimides in 3-4 minutes. hakon-art.com

Solvent-Free Synthesis:

Eliminating the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, synthesis of N-substituted phthalimides has been successfully demonstrated. researchgate.net These reactions are typically carried out by heating a mixture of the reactants, sometimes with a catalyst, in the absence of any solvent. For example, the thermal reaction between N,N'-disubstituted ureas and phthalic acid, catalyzed by imidazole (B134444) under solventless conditions, has been reported to produce N-substituted phthalimides in good yields. researchgate.net Similarly, the reaction of phthalic anhydride with amines can be performed under solvent-free conditions, often with microwave assistance, to afford the desired phthalimide derivatives.

Use of Greener Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives such as water or ionic liquids. The synthesis of N-substituted phthalimides has been achieved in water, which is a safe, non-toxic, and readily available solvent. researchgate.net For example, a series of carboxamide and carbothioamide derivatives of phthalimide have been efficiently synthesized using water as the reaction medium. researchgate.net As mentioned earlier, ionic liquids have also been employed as green solvents in the palladium-catalyzed synthesis of N-substituted phthalimides. nih.gov

The table below highlights key green chemistry approaches for the synthesis of N-substituted phthalimides.

| Green Chemistry Approach | Methodology | Advantages | Reference |

| Microwave-Assisted Synthesis | Reaction of phthalic anhydride and amine under microwave irradiation. | Drastically reduced reaction times, energy efficiency, often higher yields. | hakon-art.comnih.gov |

| Solvent-Free Synthesis | Thermal reaction of reactants in the absence of a solvent, often with a catalyst. | Eliminates solvent waste, reduces environmental impact, simplifies work-up. | researchgate.net |

| Use of Greener Solvents | Performing the synthesis in water or ionic liquids. | Reduces use of hazardous volatile organic compounds, improves safety. | nih.govresearchgate.net |

By embracing multicomponent reactions and adhering to the principles of green chemistry, the synthesis of this compound can be achieved in a more sustainable and efficient manner, aligning with the goals of modern chemical research and industry.

Chemical Reactivity and Derivatization Studies of 4 1,3 Dioxoisoindolin 2 Yl Benzaldehyde

Aldehyde Group Transformations

The aldehyde functional group is a key site for molecular modification, offering a pathway to a diverse array of chemical structures through various addition and redox reactions.

The formation of an imine, or Schiff base, through the condensation of an aldehyde with a primary amine is a fundamental transformation in organic chemistry. redalyc.org This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov While 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde is structurally suited for this reaction, specific studies detailing its condensation with various primary amines are not extensively documented in a review of available literature. However, the general reactivity of aromatic aldehydes suggests that it would readily participate in such transformations. redalyc.orgresearchgate.net

The reaction of an aldehyde with a primary amine to form an imine is typically acid-catalyzed and proceeds via a hemiaminal intermediate. nih.gov The optimal pH for these reactions is generally mildly acidic, around 5, which is sufficient to protonate the hydroxyl group of the hemiaminal to facilitate its elimination as water, but not so acidic as to excessively protonate the starting amine, which would render it non-nucleophilic. Common procedures involve reacting the aldehyde and amine in a solvent like ethanol (B145695) or toluene, often with azeotropic removal of water to drive the equilibrium toward the imine product. operachem.com

The synthesis of imines from this compound would serve as a gateway to a wide variety of molecular scaffolds. The resulting imine bond can be further hydrogenated to produce secondary amines or utilized in cycloaddition reactions. These imine-containing scaffolds, incorporating the phthalimide (B116566) group, are of interest in medicinal chemistry and materials science due to the biological and photophysical properties associated with both the phthalimide and imine moieties.

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are standard procedures in organic synthesis.

The reduction of aldehydes to primary alcohols is efficiently achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is particularly well-suited for this purpose as it selectively reduces aldehydes and ketones without affecting less reactive functional groups like the imide ring. commonorganicchemistry.comumass.edumasterorganicchemistry.com The reaction is typically performed in protic solvents such as methanol (B129727) or ethanol at room temperature or below. commonorganicchemistry.com The hydride (H⁻) from NaBH₄ attacks the carbonyl carbon, and a subsequent workup with water or mild acid protonates the resulting alkoxide to yield the alcohol. umass.edu For this compound, this reaction is expected to cleanly yield [4-(1,3-dioxoisoindolin-2-yl)phenyl]methanol.

Conversely, the oxidation of the aldehyde group to a carboxylic acid can be accomplished with various oxidizing agents. However, specific documented methods for the oxidation of this compound were not prominently found in the surveyed scientific literature.

Table 1: Reduction of this compound This table is based on a general and highly reliable procedure for the selective reduction of aldehydes in the presence of imide functional groups.

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | [4-(1,3-Dioxoisoindolin-2-yl)phenyl]methanol |

Beyond imine formation and reduction, the aldehyde group of this compound is a target for a variety of other nucleophilic addition reactions. libretexts.orglibretexts.orgyoutube.com These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a tetrahedral intermediate. libretexts.org Examples of such reactions include the Wittig reaction for alkene synthesis, Grignard reactions to form secondary alcohols, and Henry reactions with nitroalkanes. youtube.com While these reactions are fundamental for aldehydes, specific examples employing this compound as the substrate are not widely reported in the reviewed literature.

Schiff Base Formation

Phthalimide Ring Modifications

The phthalimide group, while generally stable, is susceptible to cleavage under specific nucleophilic conditions, most notably hydrazinolysis. This reaction, often referred to as the Ing-Manske procedure, is a cornerstone of the Gabriel synthesis of primary amines. ekb.eg

The reaction involves heating the N-substituted phthalimide with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol. The hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the imide ring. This leads to a ring-opening and subsequent cyclization, resulting in the formation of the highly stable, five-membered phthalhydrazide (B32825) ring and the liberation of the primary amine.

In the case of this compound, hydrazinolysis would cleave the N-C bond of the imide, releasing 4-aminobenzaldehyde (B1209532) and producing phthalhydrazide as a byproduct. nih.gov This reaction effectively deprotects the amino group, highlighting the utility of the phthalimide moiety as a protecting group for primary amines in multi-step syntheses. researchgate.net

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the phthalimide group in this compound can serve as a nucleophile in alkylation and arylation reactions. These reactions are fundamental in modifying the structure and properties of the molecule.

N-alkylation of phthalimides, a reaction known as the Gabriel synthesis, is a well-established method for the synthesis of primary amines. masterorganicchemistry.com In the context of this compound, the phthalimide nitrogen can be deprotonated with a base, such as potassium carbonate, to form a nucleophilic anion. This anion can then react with an alkyl halide in an S(_N)2 reaction to yield an N-alkylated product. mdpi.com For instance, the reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione can lead to the formation of more complex structures. nih.gov

N-arylation of the phthalimide nitrogen is less common but can be achieved through methods like copper-catalyzed cross-coupling reactions. While direct N-arylation of this compound is not extensively documented, the principles of N-arylation of related heterocyclic systems can be applied.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide, Base | N-Alkyl-4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | N-Alkylation |

| This compound | Aryl Halide, Catalyst | N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | N-Arylation |

Ring-Opening and Ring-Closing Reactions

The phthalimide ring of this compound can be opened by nucleophiles, offering a pathway to amide-functionalized derivatives. This reaction typically involves the attack of a nucleophile, such as hydrazine or an amine, on one of the carbonyl carbons of the phthalimide. cmu.edu This results in the cleavage of one of the amide bonds and the formation of a phthalamide (B166641) derivative. cmu.edu For example, reaction with hydrazine is a key step in the Gabriel synthesis to release the primary amine. cmu.edu

Ring-closing reactions, or cyclizations, can be initiated from derivatives of this compound. For instance, if the aldehyde group is converted to a group that can react intramolecularly with the phthalimide ring or a ring-opened derivative, a new heterocyclic ring can be formed. An acid-mediated cycloisomerization is a potential strategy for such transformations. beilstein-journals.org

Diversification via Heterocyclic Annulation

The aldehyde functionality of this compound is a versatile handle for the construction of various heterocyclic rings. Through condensation and cyclization reactions, a wide array of new molecular frameworks can be synthesized.

Formation of Thiosemicarbazones and Aminothiadiazoles

The reaction of this compound with thiosemicarbazide (B42300) in an acidic medium readily forms the corresponding thiosemicarbazone. juniv.eduresearchgate.netnih.gov This reaction proceeds through the nucleophilic attack of the primary amine of thiosemicarbazide on the aldehyde carbon, followed by dehydration.

These thiosemicarbazones are valuable intermediates for the synthesis of 1,3,4-thiadiazoles. Oxidative cyclization of the thiosemicarbazone, for instance using ferric chloride or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govorganic-chemistry.org Alternatively, reaction with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid can also yield 1,3,4-thiadiazoles. nih.gov

| Starting Material | Reagent(s) | Product | Heterocycle Formed |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Thiosemicarbazone |

| This compound thiosemicarbazone | Oxidizing Agent (e.g., FeCl(_3)) | 2-Amino-5-(4-(1,3-dioxoisoindolin-2-yl)phenyl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole |

Integration into Triazole Frameworks

The aldehyde group of this compound can be utilized to construct triazole rings. One common method involves the initial formation of a hydrazone by reacting the aldehyde with a hydrazine derivative. This intermediate can then undergo cyclization to form a 1,2,4-triazole. For example, reaction with an amidrazone, followed by oxidative cyclization, can yield 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org The synthesis of 1,2,3-triazoles often involves cycloaddition reactions between azides and alkynes, which can be generated from the aldehyde precursor through various synthetic steps. nih.govnih.govresearchgate.net

Pyridine (B92270) and Pyran Ring Incorporations

The incorporation of pyridine and pyran rings can be achieved through multi-component reactions involving the aldehyde. For the synthesis of pyridine derivatives, this compound can undergo a Claisen-Schmidt condensation with a ketone to form a chalcone. nih.gov This α,β-unsaturated ketone can then react with a compound containing an active methylene (B1212753) group and ammonia (B1221849) or an amine in a Hantzsch-type reaction to construct the pyridine ring.

Similarly, 4H-pyran derivatives can be synthesized through a one-pot, multi-component reaction of this compound, malononitrile, and a compound with an active methylene group, such as dimedone or ethyl acetoacetate, in the presence of a basic catalyst. nih.gov

Quinazolinone Derivative Synthesis

Quinazolinone derivatives can be synthesized from this compound through condensation with 2-aminobenzamide. mdpi.com This reaction, typically catalyzed by an acid, forms a dihydroquinazolinone intermediate which can then be oxidized to the corresponding quinazolin-4(3H)-one. mdpi.com Various oxidizing agents can be employed for this dehydrogenation step. This method provides a direct route to incorporate the 4-(1,3-dioxoisoindolin-2-yl)phenyl moiety at the 2-position of the quinazolinone ring system. ptfarm.pl

Advanced Spectroscopic Characterization of 4 1,3 Dioxoisoindolin 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde, ¹H NMR and ¹³C NMR are crucial for mapping the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and benzaldehyde (B42025) rings, as well as a unique signal for the aldehydic proton.

The protons of the phthalimide group typically appear as a multiplet, often resembling two sets of doublets of doublets, in the region of δ 7.8-8.0 ppm. These signals correspond to the four protons on the benzene (B151609) ring of the isoindoline-1,3-dione system.

The benzaldehyde portion of the molecule presents a characteristic AX system for the para-substituted benzene ring. The two protons ortho to the aldehyde group are expected to resonate as a doublet around δ 8.0-8.2 ppm, while the two protons ortho to the phthalimide group typically appear as a doublet at approximately δ 7.6-7.8 ppm. The most downfield signal in the spectrum is that of the aldehydic proton (-CHO), which is highly deshielded and appears as a singlet in the range of δ 9.9-10.1 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Aromatic H (ortho to -CHO) | 8.0 - 8.2 | Doublet (d) |

| Aromatic H (Phthalimide) | 7.8 - 8.0 | Multiplet (m) |

| Aromatic H (ortho to Phthalimide) | 7.6 - 7.8 | Doublet (d) |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 190-193 ppm. The two equivalent carbonyl carbons of the imide functional group are also significantly deshielded and resonate in the region of δ 167-168 ppm.

The aromatic region of the spectrum shows several signals. The quaternary carbon of the benzaldehyde ring attached to the aldehyde group is found around δ 139 ppm, while the carbon attached to the nitrogen of the phthalimide is observed near δ 137 ppm. The quaternary carbons within the phthalimide ring appear at approximately δ 132 ppm. The remaining aromatic carbons resonate in the typical range of δ 123-135 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 193 |

| Imide C=O | 167 - 168 |

| Aromatic C (C-CHO) | 139 |

| Aromatic C (C-N) | 137 |

| Aromatic CH (Phthalimide) | 134 - 135 |

| Aromatic C (Quaternary, Phthalimide) | 132 |

| Aromatic CH (Benzaldehyde) | 129 - 131 |

| Aromatic CH (Phthalimide) | 123 - 124 |

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed for more complex assignments and to confirm connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For the benzaldehyde moiety, cross-peaks would be observed between the ortho and meta protons on the same ring, confirming their coupling relationship. Similarly, correlations between the adjacent protons on the phthalimide ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the aldehydic proton (CHO) would show a correlation to the quaternary carbon to which the aldehyde group is attached. The protons on the benzaldehyde ring would show correlations to the imide carbonyl carbons, confirming the connection between the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the imide and aldehyde functionalities.

The cyclic imide group exhibits two distinct carbonyl (C=O) stretching bands. These are typically observed as a strong, asymmetric stretch around 1775-1790 cm⁻¹ and a strong, symmetric stretch in the range of 1700-1725 cm⁻¹. The C-N stretching vibration of the imide is usually found around 1390 cm⁻¹.

The aldehyde group is characterized by a strong C=O stretching absorption. Due to conjugation with the aromatic ring, this band is expected to appear in the region of 1690-1715 cm⁻¹. Another diagnostic peak for the aldehyde is the C-H stretch of the CHO group, which typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching appears above 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | > 3000 |

| C-H Stretch | Aldehyde | ~2820 and ~2720 |

| C=O Asymmetric Stretch | Imide | 1775 - 1790 |

| C=O Symmetric Stretch | Imide | 1700 - 1725 |

| C=O Stretch | Aldehyde (Conjugated) | 1690 - 1715 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Imide | ~1390 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₅H₉NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 251.24 g/mol ).

The fragmentation pattern is expected to show characteristic losses. A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺, which would be a prominent peak. Another significant fragmentation would be the loss of the entire aldehyde group (CHO), resulting in an [M-29]⁺ ion.

The phthalimide moiety also undergoes characteristic fragmentation. Cleavage of the N-C bond connecting the two rings can occur. A key fragmentation pathway for N-substituted phthalimides involves the cleavage of the imide ring, often leading to the formation of a phthalic anhydride (B1165640) fragment or related ions.

| m/z Value | Proposed Fragment |

|---|---|

| 251 | [C₁₅H₉NO₃]⁺ (Molecular Ion) |

| 250 | [M-H]⁺ |

| 222 | [M-CHO]⁺ |

| 104 | [C₇H₄O]⁺ fragment |

| 76 | [C₆H₄]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise measurement of the mass-to-charge ratio (m/z), HRMS allows for the confident identification of compounds and the elucidation of their chemical formulas. This is achieved by distinguishing between molecules with very similar nominal masses (isobars).

For the compound this compound, which has a chemical formula of C₁₅H₉NO₃, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental determination. The monoisotopic mass for C₁₅H₉NO₃ is 251.058243 u. chemspider.com

While specific experimental HRMS data for this compound is not extensively detailed in the reviewed literature, the technique is widely applied to its derivatives, confirming their successful synthesis and characterizing their composition. For instance, in the synthesis of novel phthalimide derivatives bearing a 1,2,3-triazole unit, HRMS (ESI-MS) was used for characterization. A representative derivative, with the formula C₁₉H₂₁N₅O₃, was analyzed, yielding the following results:

| Compound Derivative | Chemical Formula | Ion | Calculated m/z | Experimental m/z |

|---|---|---|---|---|

| 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | C₁₉H₂₁N₅O₃ | [M+H]⁺ | 368.1615 | 368.17172 |

This example illustrates the core utility of HRMS in the study of such compounds: the close correlation between the calculated and experimentally observed mass provides unambiguous confirmation of the compound's elemental composition. The small deviation, measured in parts-per-million (ppm), is a testament to the accuracy of the technique.

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis of this compound confirms its molecular structure and conformation. researchgate.net In a key study, the compound was synthesized from phthalic anhydride and 4-aminobenzaldehyde (B1209532), and suitable crystals were grown for analysis. researchgate.net The analysis revealed that the molecule is not planar; a significant dihedral angle of 56.22 (2)° exists between the plane of the phthalimide moiety and the benzaldehyde ring. researchgate.net

The structural details of this compound and several of its derivatives have been extensively characterized, providing a wealth of crystallographic data.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| This compound | C₁₅H₉NO₃ | - | - | T= 293 K, R factor = 0.037, wR factor = 0.091 | researchgate.net |

| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | C₁₅H₉FN₂O₃·H₂O | Monoclinic | P2₁/n | a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, β = 105.116(14)° | |

| 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide | C₁₅H₁₂N₂O₄S | Monoclinic | P2₁/n | a = 6.9693(2) Å, b = 26.5291(7) Å, c = 7.8286(2) Å, β = 107.561(1)° |

Data for crystal system and space group for the parent compound were not specified in the abstract.

Analysis of Crystal Packing and Intermolecular Interactions

For the parent compound, this compound, the crystal structure is primarily stabilized by weak C—H···O hydrogen-bond interactions. researchgate.net

Derivatives of this molecule exhibit a richer variety of interactions. For example, in the crystal structure of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide, molecules form inversion dimers through pairwise N—H···O hydrogen bonds. These dimers then associate further into corrugated ribbons that propagate along the a-axis, a structure reinforced by additional N—H···O and C—H···O hydrogen bonds.

In another derivative, (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a three-dimensional network is formed through N—H···O and O—H···O hydrogen bonds, creating a robust supramolecular assembly. A more complex derivative, rac-2-(1,3-dioxoisoindolin-2-yl)ethyl-4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, demonstrates the importance of aromatic interactions. Its crystal packing features antiparallel stacking of the phthalimide rings, with a close centroid–centroid distance of 3.470 (1) Å, indicative of significant π–π interactions.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational chemistry used to investigate the electronic properties and optimized geometry of molecules. For phthalimide (B116566) derivatives, calculations are commonly performed using methods like the B3LYP functional with a 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.net Such studies confirm that the optimized molecular geometry from DFT calculations shows good correlation with experimental data obtained from single-crystal X-ray diffraction. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO-LUMO Distribution : In related isoindole structures, the HOMO is typically localized over the electron-rich substituted aromatic ring, while the LUMO is predominantly situated over the electron-accepting isoindole-1,3-dione moiety. nih.gov This separation of electron density indicates the potential for intramolecular charge transfer.

Energy Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For a similar (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated HOMO-LUMO energy gap was found to be 4.59 eV. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying sites for electrophilic and nucleophilic attack. For aromatic aldehydes, electron-rich regions (negative potential, typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl groups. mdpi.com Conversely, electron-deficient regions (positive potential, colored blue) are found around the hydrogen atoms. mdpi.com

| Parameter | Description | Typical Finding |

| HOMO Location | Region of the molecule acting as the primary electron donor. | Localized on the benzaldehyde (B42025) ring system. nih.gov |

| LUMO Location | Region of the molecule acting as the primary electron acceptor. | Concentrated on the phthalimide (isoindoline-1,3-dione) moiety. nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity and stability. | ~4.6 eV, suggesting significant molecular stability. nih.gov |

DFT calculations are highly effective in predicting vibrational and NMR spectra, which serve as a powerful tool for structural verification.

Vibrational Analysis : Theoretical calculations of vibrational frequencies (FTIR and Raman) for benzaldehyde derivatives show excellent agreement with experimental spectra. mdpi.comnih.gov This allows for a confident and detailed assignment of vibrational modes, including the torsional modes of the aldehyde group and the various stretching and bending modes within the aromatic rings. mdpi.comnih.gov

NMR Calculations : The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to compute the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net Studies on N-substituted phthalimides have shown strong linear correlations between the experimentally observed chemical shifts and the theoretically computed magnetic shielding constants. researchgate.net This correlation confirms that the optimized geometry derived from DFT calculations accurately represents the molecular structure in solution. researchgate.net

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Screening Constant (ppm) | Correlation |

| ¹H | Varies by position | Varies by position | Strong linear correlation confirms optimized geometry. researchgate.net |

| ¹³C | Varies by position | Varies by position | Strong linear correlation confirms optimized geometry. researchgate.net |

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity and stability. These parameters are essential in predicting how the molecule will behave in chemical reactions. mdpi.com

| Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Higher values indicate greater stability. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; measures the ease of modifying the electron cloud. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. scispace.com The analysis maps properties onto the surface, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov

| Interaction Type | Percentage Contribution (Representative) | Description |

| H···H | ~30-50% | Van der Waals interactions between hydrogen atoms. nih.govnih.gov |

| O···H / H···O | ~20-40% | Corresponds to hydrogen bonding (e.g., C-H···O) and other close contacts. nih.gov |

| C···H / H···C | ~10-25% | Represents van der Waals forces and can indicate C-H···π interactions. nih.govnih.gov |

| C···C | ~5-10% | Indicates π-π stacking interactions between aromatic rings. nih.gov |

| Other (N···H, N···O, etc.) | < 5% | Minor contributions from other heteroatom contacts. nih.gov |

The visualization of the Hirshfeld surface provides direct evidence of the interactions governing the supramolecular assembly.

Hydrogen Bonds : The d_norm map for 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde and related structures clearly indicates the presence of C-H···O hydrogen bonds, which appear as distinct bright red spots on the surface. nih.govnih.gov These interactions are a key stabilizing feature in the crystal structure of the title compound. researchgate.net

π-π Stacking : The analysis can also reveal π-π stacking interactions between the phthalimide and benzaldehyde aromatic rings of adjacent molecules. nih.gov In some related crystal packings, antiparallel stacking of the phthalimide groups occurs with centroid-centroid distances of approximately 3.47 Å. nih.gov

Hydrophilic and Hydrophobic Segments : In more complex phthalimide derivatives, the supramolecular structure can be organized into distinct hydrophilic and hydrophobic regions. researchgate.net The Hirshfeld analysis helps delineate how different types of interactions, such as hydrogen bonds and van der Waals forces, stabilize these respective segments. researchgate.net

Molecular Docking and Dynamics Simulations

Computational chemistry and molecular modeling are powerful tools for investigating the potential interactions of small molecules with biological macromolecules. While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of N-substituted isoindoline-1,3-dione derivatives has been the subject of such investigations. These studies provide valuable insights into the plausible binding behaviors of the phthalimide scaffold, which is the core of the title compound.

Ligand-Receptor Binding Mechanism Elucidation

The isoindoline-1,3-dione (phthalimide) moiety is a recognized pharmacophore in medicinal chemistry, known to interact with various biological targets. nih.gov Molecular docking studies on related phthalimide derivatives have shed light on the types of non-covalent interactions that govern their binding to receptor active sites. These interactions are crucial for understanding the potential mechanisms of action for compounds containing this scaffold.

Typically, the binding of phthalimide derivatives involves a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. The carbonyl groups of the isoindoline-1,3-dione ring are effective hydrogen bond acceptors. researchgate.net For instance, in studies of derivatives targeting acetylcholinesterase, the phthalimide group has been shown to interact with the peripheral anionic site of the enzyme. nih.gov Similarly, in docking studies with cyclooxygenase (COX) enzymes, the carbonyl oxygen has been observed forming hydrogen bonds with key amino acid residues like Ser530. mdpi.com

Molecular dynamics simulations on some isoindoline-1,3-dione derivatives have been employed to assess the stability of the ligand-receptor complex over time. These simulations can reveal the dynamic nature of the interactions and the conformational stability of the ligand within the binding site. For example, simulations have shown that complexes of certain phthalimide derivatives can remain stable within the active site gorge of enzymes like acetylcholinesterase and butyrylcholinesterase over nanosecond timescales, with negative binding free energies indicating spontaneous complex formation. nih.gov

The following table summarizes common interactions observed in molecular docking studies of various isoindoline-1,3-dione derivatives, which can be extrapolated to hypothesize the potential binding mechanism of this compound.

| Interaction Type | Participating Group on Phthalimide Moiety | Potential Interacting Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygens | Serine, Tyrosine, Glycine | researchgate.netmdpi.com |

| π-π Stacking | Aromatic Rings of Phthalimide | Tryptophan, Phenylalanine, Tyrosine | mdpi.com |

| Hydrophobic Interactions | Benzaldehyde Ring and Phthalimide Scaffold | Leucine, Isoleucine, Valine, Methionine, Proline | researchgate.net |

| Amide-π Stacking | Phthalimide Ring | Glycine | mdpi.com |

| π-σ Interactions | Phthalimide Ring | Leucine, Valine | mdpi.com |

Conformational Analysis and Stability Profiling

The conformational flexibility of a molecule is a key determinant of its interaction with biological targets. For this compound, the primary degree of rotational freedom is around the single bond connecting the nitrogen atom of the isoindoline (B1297411) ring to the phenyl ring of the benzaldehyde moiety.

X-ray crystallographic studies have provided a definitive view of the solid-state conformation of this compound. researchgate.net In this state, the isoindole ring system is essentially planar. A crucial conformational parameter is the dihedral angle between the plane of the phthalimide moiety and the plane of the benzaldehyde ring. This angle has been determined to be 56.22(2)°. researchgate.net This non-coplanar arrangement suggests a balance between steric hindrance and electronic effects. A similar, though not identical, dihedral angle of 56.20(3)° was observed in the related compound synthesized from tetrachlorophthalic anhydride (B1165640) and 4-aminobenzaldehyde (B1209532). researchgate.net

The table below summarizes the key structural and conformational parameters determined from single-crystal X-ray diffraction studies of this compound and a closely related compound.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | Phthalimide Moiety | Essentially Planar | researchgate.net |

| Dihedral Angle (Phthalimide-Benzene) | 56.22(2)° | researchgate.net | |

| Product of Tetrachlorophthalic anhydride and 4-aminobenzaldehyde | Tetrachlorophthalimide Moiety | Nearly Planar | researchgate.net |

| Dihedral Angle (Phthalimide-Benzene) | 56.20(3)° | researchgate.net |

Applications in Advanced Materials and Chemical Transformations

Supramolecular Chemistry and Self-Assembly

The specific geometry and electronic properties of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde facilitate its organization into well-defined supramolecular structures through a variety of non-covalent forces.

Design of Molecular Architectures through Non-Covalent Interactions

The crystal structure of this compound is stabilized by weak intermolecular C—H···O hydrogen bonds. This type of non-covalent interaction is crucial in crystal engineering for guiding the self-assembly of molecules into predictable patterns. The molecule itself is composed of a nearly planar phthalimide (B116566) ring system and a benzene (B151609) ring, with a significant dihedral angle between them of 56.22 (2)°.

The arrangement of molecules in the solid state is dictated by these subtle yet directional interactions. In addition to hydrogen bonding, phthalimide-containing structures are known to engage in π-π stacking and carbonyl-carbonyl interactions, which further stabilize the resulting molecular architectures. For instance, studies on related phthalimide derivatives have shown that antiparallel stacking can occur with centroid-centroid distances of approximately 3.470 Å. These non-covalent forces collectively drive the assembly of individual molecules into ordered, supramolecular structures.

| Parameter | Value/Description | Significance in Self-Assembly |

|---|---|---|

| Dihedral Angle (Phthalimide-Benzene) | 56.22 (2)° | Defines the overall molecular shape and influences packing efficiency. |

| Primary Interaction Type | Weak C—H···O Hydrogen Bonds | Directs the initial linking of molecules into chains or layers. |

| Potential π-π Stacking Distance | ~3.47 Å (in related derivatives) | Contributes to the stabilization of layered supramolecular structures. |

| Molecular Planarity | Phthalimide unit is essentially planar. | Facilitates close packing and effective intermolecular interactions. |

Formation of Three-Dimensional Framework Structures

While individual non-covalent interactions are relatively weak, their collective action enables the formation of robust, higher-order structures. In the case of this compound, the weak C-H···O interactions are the primary drivers for assembling molecules into larger networks.

Research on analogous cyclic imides demonstrates the potential for more extensive three-dimensional frameworks. For example, 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide, a related molecule, forms inversion dimers through strong N—H···O hydrogen bonds, which then associate into corrugated ribbons via additional N—H···O and C—H···O interactions. This illustrates how the phthalimide core can direct the assembly into well-defined one- and two-dimensional motifs, which can subsequently stack to form three-dimensional crystalline solids. The specific substituent on the phthalimide nitrogen—in this case, the benzaldehyde (B42025) group—modifies the precise nature of these interactions and the resulting crystal packing.

Role as a Synthetic Building Block for Functional Materials

The dual functionality of this compound makes it an adaptable building block for a range of functional materials, from colorful dyes to sophisticated metal-organic frameworks.

Precursor in Dye Chemistry

Phthalimide and its derivatives are well-established components in the synthesis of various dyes. Phthalic anhydride (B1165640), a direct precursor to the phthalimide moiety, is used in the creation of diselenide dyes. The phthalimide group itself can act as an auxiliary acceptor in D–A–π–A (Donor-Acceptor-π-bridge-Acceptor) dye architectures, helping to tune the photophysical properties of the molecule.

The this compound molecule serves as a valuable intermediate in this context. The phthalimide portion provides a stable, electron-accepting core, while the aldehyde group offers a reactive handle for further chemical elaboration. Through reactions like Knoevenagel condensation or Wittig reactions, the aldehyde can be used to extend the π-conjugated system of the molecule, a key strategy for shifting the absorption spectrum towards longer wavelengths (a bathochromic shift), which is essential for creating dyes with specific colors.

Ligand Design for Metal Complexes

The phthalimide structure is a known coordinating agent for various metal ions, including Co(II), Ni(II), and Cu(II). The imide nitrogen and the two carbonyl oxygen atoms can act as potential donor sites for metal coordination. While the interaction with some metal ions like lanthanides can be weak, the phthalimide moiety is frequently incorporated into more complex ligand frameworks to create stable metal complexes.

The compound this compound is a strategic precursor for creating such ligands. The aldehyde functional group can be readily converted into other coordinating groups, such as imines (via condensation with amines) or alcohols (via reduction), to generate multidentate ligands. This allows for the synthesis of ligands that can form stable chelate rings with metal ions, a fundamental principle in the design of functional metal complexes for applications in catalysis, sensing, and materials science.

Advanced Catalysis and Sensing Systems

The inherent reactivity of the benzaldehyde group, combined with the stable phthalimide scaffold, positions this compound as a key component in the development of specialized systems for catalysis and chemical sensing.

Derivatives of benzaldehyde are frequently used as electrophilic partners in organocatalyzed reactions, such as aldol (B89426) and Claisen-Schmidt condensations. The reactivity of the aldehyde is influenced by the electronic nature of the substituent on the aromatic ring. The phthalimide group at the para-position of this compound acts as an electron-withdrawing group, which can activate the aldehyde towards nucleophilic attack, potentially enhancing its reactivity in various catalytic cycles.

Photocatalytic Applications

The phthalimide core of this compound is structurally related to organic semiconductors known for their photocatalytic activity. This suggests the potential for developing novel photocatalysts based on this compound for various chemical transformations.

Organic semiconductors based on phthalimide have demonstrated the ability to selectively degrade azo-dyes under UV irradiation. researchgate.net This photocatalytic activity is attributed to the conjugated π-system of the phthalimide structure, which can absorb light and generate electron-hole pairs, leading to the formation of reactive oxygen species that drive the oxidation process.

The presence of the benzaldehyde group in this compound offers a reactive site that could be exploited in the design of photocatalysts for selective oxidation reactions. For instance, the aldehyde functional group can be used to anchor the molecule onto a solid support or to synthesize more complex photocatalytic structures. While specific studies on the use of this compound in selective oxidation are not yet prevalent, the known properties of its core structure are promising.

To illustrate the potential, the following table presents data on the photocatalytic degradation of an azo-dye using a simple phthalimide-based organic semiconductor.

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) |

| Phthalimide | Methyl Orange (azo-dye) | UV | >90 |

| Phthalimide | Rhodamine B (non-azo dye) | UV | <10 |

| This table is illustrative and based on the general photocatalytic activity of phthalimide as reported in the literature. researchgate.net |

Development of Chemosensors

The dual functionality of this compound, featuring a signaling phthalimide unit and a reactive benzaldehyde group, makes it a highly attractive scaffold for the design of chemosensors. rsc.org The benzaldehyde moiety can react with specific analytes, leading to a detectable change in the photophysical properties of the phthalimide group.

The development of optical chemosensors that operate through colorimetric or fluorescent changes is a rapidly growing field. nih.gov The aldehyde group in this compound is a versatile handle for synthesizing sensor molecules. A common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base. yu.edu.josemanticscholar.org This reaction can be designed to occur in the presence of a target analyte, leading to the formation of a new molecule with distinct chromogenic or fluorogenic properties.

Naphthalimide derivatives, which are structurally similar to phthalimides, are well-known for their excellent fluorescent properties and are widely used in the development of fluorescent probes. researchgate.netsemanticscholar.orgresearchgate.net The fluorescence of naphthalimides is highly sensitive to their chemical environment, making them ideal signaling units in chemosensors. By analogy, the phthalimide group in this compound could serve a similar role. A synthetic route could involve the reaction of the benzaldehyde group with an analyte-specific binding site, where the resulting conformational or electronic changes would modulate the fluorescence of the phthalimide core.

The following table provides illustrative examples of naphthalimide-based fluorescent sensors for the detection of various analytes, highlighting the potential of the phthalimide moiety in similar applications.

| Sensor Based On | Target Analyte | Sensing Mechanism | Signal Change | Detection Limit |

| Naphthalimide-Schiff Base | Al³⁺, Cr³⁺, Ga³⁺ | Chelation Enhanced Fluorescence | Fluorescence "Turn-on" | Micromolar range |

| Naphthalimide Derivative | Cu²⁺ | Photoinduced Electron Transfer | Fluorescence Quenching | Nanomolar range |

| Naphthalimide Derivative | Halogenated Solvents | Solvatochromism | Fluorescence Enhancement | - |

| This table is illustrative and based on the reported performance of naphthalimide-based chemosensors. The data is intended to show the potential of the related phthalimide structure in this compound for similar applications. researchgate.netsemanticscholar.orgrsc.org |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde

Research on this compound has primarily focused on its synthesis and structural characterization. The compound is commonly synthesized through the condensation reaction of phthalic anhydride (B1165640) and 4-aminobenzaldehyde (B1209532). researchgate.netresearchgate.net This method provides a straightforward route to the molecule, which serves as a valuable intermediate in organic synthesis. researchgate.net

Detailed structural analysis has been a significant aspect of the research. Single-crystal X-ray diffraction studies have elucidated its three-dimensional structure, revealing key geometric parameters. For instance, the dihedral angle between the planar phthalimide (B116566) moiety and the benzene (B151609) ring has been determined to be 56.22 (2)°. researchgate.net Spectroscopic characterization is well-documented, with techniques such as ¹H-NMR, IR, and mass spectrometry being used to confirm the compound's identity and purity. research-advances.orgijsrst.com The phthalimide group itself is recognized for its utility as a protective group for primary amines in synthetic chemistry. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₉NO₃ | chemspider.com |

| Average Mass | 251.241 Da | chemspider.com |

| Synthesis Method | Condensation of phthalic anhydride and 4-aminobenzaldehyde | researchgate.net |

| Dihedral Angle (Phthalimide-Benzene) | 56.22 (2)° | researchgate.net |

Unexplored Reactivity and Synthetic Opportunities

While the synthesis of this compound is established, its full reactive potential remains largely unexplored. The presence of the aldehyde group offers a gateway to a multitude of chemical transformations that could yield novel and complex molecules.

Untapped Aldehyde Chemistry:

Multicomponent Reactions: The aldehyde functionality is a prime candidate for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. These reactions could be employed to build molecular complexity rapidly, incorporating the phthalimide unit into diverse scaffolds. The reactivity of aldehydes in three-component cycloaddition reactions has been demonstrated, suggesting a potential pathway for creating complex cyclic systems from this compound. nih.gov

Asymmetric Synthesis: Enantioselective additions to the aldehyde group, using chiral catalysts or reagents, could provide access to chiral alcohols, amines, or other stereochemically rich structures.

C-H Activation: Modern synthetic methods involving direct C-H activation at the aldehyde group could lead to novel acylation or annulation products.

Leveraging the Phthalimide Moiety: The phthalimide group, while often used as a stable protecting group, can also be a precursor to primary amines via hydrazinolysis (the Gabriel synthesis). This opens up possibilities for post-synthetic modification, allowing the introduction of the benzaldehyde (B42025) moiety into a wide range of nitrogen-containing molecules. The phthalimide structure itself is a core component in various biologically active compounds, suggesting that derivatives of this compound could be of interest in medicinal chemistry. researchgate.netnih.govnih.gov

Potential for Novel Material Science Applications

The structural characteristics of this compound make it an intriguing building block for new materials. The rigid, planar phthalimide unit is a well-known component of high-performance polymers, and its incorporation into new materials could impart desirable properties.

Polymer Synthesis: The aldehyde group can participate in polymerization reactions. For example, it could be used as a monomer in the synthesis of polyacetals or be converted to other polymerizable groups like vinyl or ethynyl (B1212043) functionalities. The resulting polymers, containing the thermally stable phthalimide unit, could exhibit enhanced thermal stability and mechanical strength, properties for which polyimides are renowned. researchgate.net

Organic Electronics: The conjugated system spanning the benzaldehyde and phthalimide rings suggests potential for applications in organic electronics. Modification of the structure could lead to materials with tailored photophysical properties, suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensor Development: The reactive aldehyde group could be used to immobilize the molecule onto surfaces or to interact with specific analytes, forming the basis for novel chemical sensors.

Advancements in Computational Methodologies for Characterization and Prediction

Computational chemistry has already played a crucial role in understanding the structural and electronic properties of this compound and related compounds. researchgate.net Future advancements in computational methods promise to further accelerate research in this area.

Q & A

Q. What are the established synthetic protocols for 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via condensation reactions involving phthalic anhydride and aromatic amines. Key protocols include:

- Route 1 : Reaction of phthalic anhydride with 4-aminobenzaldehyde in acetic acid under reflux for 4 hours, yielding a bright yellow powder after recrystallization from ethanol .

- Route 2 : Use of p-toluidine with phthalic anhydride, followed by bromination using N-bromosuccinimide (NBS) and H₂O₂ in ethanol. This method faces solubility challenges, necessitating alternative characterization (e.g., Bleistein’s test for bromine detection) .

- Route 3 : Schiff base formation by reacting the compound with anilines in glacial acetic acid, yielding derivatives with reported analgesic and anti-inflammatory activities .

Q. Which spectroscopic and analytical methods are routinely employed to confirm the structure and purity of this compound?

Methodological Answer:

- 1H-NMR : Used to confirm the aldehyde proton and isoindolinone moiety, though solubility issues in methanol may require deuterated DMSO .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹ for imide groups) and aldehyde C=O (~2800 cm⁻¹). Derivatives show C=N bands at ~1658 cm⁻¹ .

- Melting Point : Reported as 198–200°C, though discrepancies may arise due to polymorphic forms .

- TLC Monitoring : Critical for tracking reaction progress and purity assessment .

Advanced Research Questions

Q. How can researchers address solubility challenges encountered during NMR characterization of this compound?

Methodological Answer:

- Alternative Solvents : Use deuterated DMSO or DMF for poorly soluble derivatives .

- Derivatization : Convert the aldehyde group to a more soluble Schiff base (e.g., with hydrazines) for improved NMR analysis .

- X-ray Crystallography : Employ SHELX or WinGX for single-crystal structure determination when NMR fails .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and X-ray data. For example, computational models of imide ring geometry can be validated against crystallographic bond angles .

- Dynamic NMR : Assess rotational barriers of the isoindolinone moiety if signal splitting occurs .

- DFT Calculations : Compare optimized molecular geometries (e.g., dihedral angles) with experimental X-ray results .

Q. How can computational tools like SHELX and WinGX enhance structural analysis of derivatives?

Methodological Answer:

- SHELXL : Refine high-resolution crystallographic data to resolve disorder in the benzaldehyde or isoindolinone groups .

- WinGX : Visualize hydrogen-bonding networks in crystal packing, critical for understanding solubility and stability .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to highlight molecular distortions .

Q. What are the key considerations in designing Schiff base derivatives for biological activity studies?

Methodological Answer:

- Substrate Selection : React with aromatic amines (e.g., p-N,N-dimethylbenzaldehyde) to introduce electron-donating/-withdrawing groups for activity modulation .

- Characterization Workflow :

- Activity Screening : Prioritize derivatives with substituents known to enhance bioactivity (e.g., thiadiazole moieties for anti-inflammatory effects) .

Q. What quality control measures are implemented during synthesis to ensure product integrity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.